![molecular formula C22H19ClN2O3 B289273 N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289273.png)
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide, also known as CB-30865, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule that belongs to the class of benzamides, which are known for their diverse pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide can induce cell death in cancer cells and reduce the growth of tumors.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its high purity and stability. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its potential toxicity. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have cytotoxic effects on normal cells as well as cancer cells, which may limit its therapeutic potential.
Orientations Futures
There are a number of future directions for research on N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide. One area of research is in the development of more potent and selective PARP inhibitors. Additionally, researchers are exploring the use of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, researchers are studying the potential use of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is a promising compound that has potential therapeutic applications in the treatment of cancer, neurological disorders, and inflammatory diseases. While there are still limitations to its use in lab experiments, the future directions of research on N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide are promising and may lead to the development of new and effective treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide is through the reaction of 4-chlorobenzylamine with 4-methoxybenzoyl chloride, followed by the addition of 2-aminobenzamide. This reaction produces N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide in high yields and purity.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. Additionally, N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C22H19ClN2O3 |
|---|---|
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-28-18-12-8-16(9-13-18)21(26)25-20-5-3-2-4-19(20)22(27)24-14-15-6-10-17(23)11-7-15/h2-13H,14H2,1H3,(H,24,27)(H,25,26) |
Clé InChI |
OOPXRHLTUKVLAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




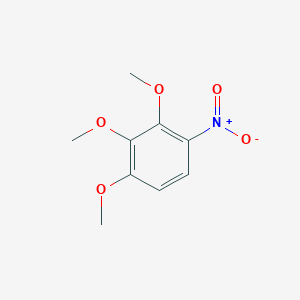
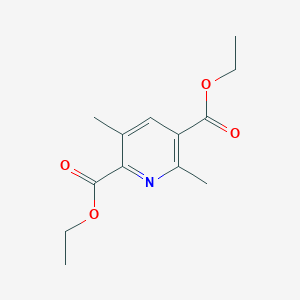

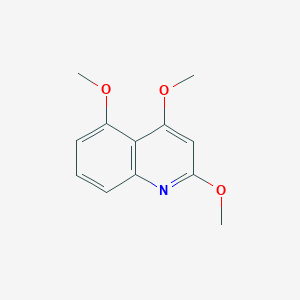

![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
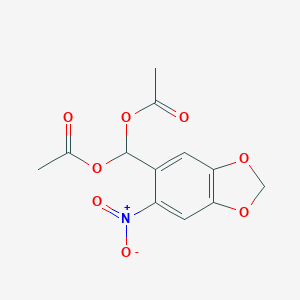

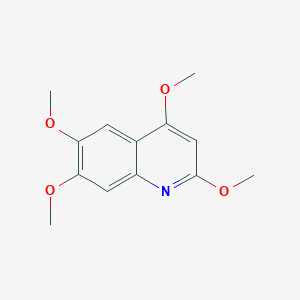

![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
